Cas no 5057-99-8 (trans-cyclopentane-1,2-diol)
trans-cyclopentane-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- (+/-)-TRANS-1,2-CYCLOPENTANEDIOL
- (1R,2R)-CYCLOPENTANE-1,2-DIOL
- 1,2-Cyclopentanediol,(1R,2R)-rel-
- trans-1,2-Cyclopentanediol
- trans-Cyclopentane-1,2-diol
- (±)-trans-1,2-Cyclopentanediol
- (1R,2R)-rel-trans-1,2-Cyclopentanediol
- trans-1,2-Dihydroxycyclopentane
- (1R)-TRANS-1,2-CYCLOPENTANEDIOL
- (trans)-cyclopentane-1,2-diol
- VCVOSERVUCJNPR-RFZPGFLSSA-N
- rel-(1R,2R)-Cyclopentane-1,2-diol
- 1,2-Cyclopentanediol, (1R,2R)-rel-
- (1~{r},2~{r})-Cyclopentane-1,2-Diol
- 1,2-Cyclopentanediol, trans-
- 1,2-Cyclopentanediol #
- NSC15389
- (1R,2R)-rel-Cyclopentane-1,2-diol
- (1R,2R)-(-)-trans-1,2-Cyclopentanediol
- 1,2-trans-cyclopentanediol
- EN300-254263
- AC7934
- F52991
- DTXSID501311584
- 5057-99-8
- (1R,2R)-1,2-Cyclopentanediol
- CS-W005508
- 6VV
- 86703-52-8
- DTXSID80923980
- AS-48726
- NSC-15389
- AKOS015913325
- (+/-)-trans-1,2-Cyclopentanediol, 97%
- (1R,2R)-trans-1,2-Cyclopentanediol
- AMY19937
- SCHEMBL594229
- MFCD00082582
- 930-46-1
- EN300-254982
- rac-(1R,2R)-cyclopentane-1,2-diol
- ( inverted exclamation markA)-trans-1,2-Cyclopentanediol
- DB-102122
- DB-309555
- trans-cyclopentane-1,2-diol
-
- MDL: MFCD00082582
- Inchi: 1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
- InChI Key: VCVOSERVUCJNPR-RFZPGFLSSA-N
- SMILES: O[C@@H]1CCC[C@H]1O
Computed Properties
- Exact Mass: 102.0681
- Monoisotopic Mass: 102.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 55.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.1
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.235
- Melting Point: 54-56 °C (lit.)
- Boiling Point: 136 °C/21.5 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: 1.
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 40.46
- LogP: -0.10790
- Solubility: Not determined
- Vapor Pressure: No data available
trans-cyclopentane-1,2-diol Security Information
- Signal Word:Warning
- Hazard Statement: H315 (100%) H319 (100%) H335 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 22-24/25
- FLUKA BRAND F CODES:3-4.3-10
- Storage Condition:2-8ºC
trans-cyclopentane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116131-10g |
trans-1,2-Cyclopentanediol |
5057-99-8 | 98% | 10g |
$239 | 2021-08-06 | |
| Chemenu | CM116131-25g |
trans-1,2-Cyclopentanediol |
5057-99-8 | 98% | 25g |
$497 | 2021-08-06 | |
| ChemScence | CS-W005508-5g |
trans-Cyclopentane-1,2-diol |
5057-99-8 | 99.72% | 5g |
$130.0 | 2022-04-27 | |
| ChemScence | CS-W005508-10g |
trans-Cyclopentane-1,2-diol |
5057-99-8 | 99.72% | 10g |
$250.0 | 2022-04-27 | |
| ChemScence | CS-W005508-25g |
trans-Cyclopentane-1,2-diol |
5057-99-8 | 99.72% | 25g |
$619.0 | 2022-04-27 | |
| TRC | C989340-1g |
(1R,2R)-rel-trans-1,2-Cyclopentanediol |
5057-99-8 | 1g |
$ 60.00 | 2022-06-06 | ||
| TRC | C989340-10g |
(1R,2R)-rel-trans-1,2-Cyclopentanediol |
5057-99-8 | 10g |
$ 800.00 | 2023-09-08 | ||
| TRC | C989340-100g |
(1R,2R)-rel-trans-1,2-Cyclopentanediol |
5057-99-8 | 100g |
$ 1680.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R838411-5g |
(1R,2R)-rel-trans-1,2-Cyclopentanediol |
5057-99-8 | >= 97 % | 5g |
1,091.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 361445-1G |
trans-cyclopentane-1,2-diol |
5057-99-8 | 97% | 1G |
¥600.38 | 2022-02-24 |
trans-cyclopentane-1,2-diol Suppliers
trans-cyclopentane-1,2-diol Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on trans-cyclopentane-1,2-diol
Recent Advances in the Study of trans-Cyclopentane-1,2-diol (CAS: 5057-99-8) in Chemical Biology and Pharmaceutical Research
trans-Cyclopentane-1,2-diol (CAS: 5057-99-8) is a chiral diol compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. Its unique structural properties, including a rigid cyclopentane backbone and two hydroxyl groups in a trans configuration, make it a valuable building block for the synthesis of bioactive molecules and drug candidates. Recent studies have explored its potential in asymmetric synthesis, medicinal chemistry, and drug delivery systems, highlighting its importance in modern drug discovery and development.
One of the key areas of research involving trans-cyclopentane-1,2-diol is its role as a chiral auxiliary or scaffold in asymmetric synthesis. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility in the enantioselective synthesis of β-amino alcohols, which are important intermediates for pharmaceuticals. The researchers utilized the rigid structure of trans-cyclopentane-1,2-diol to control stereochemistry, achieving high enantiomeric excess (ee) in the final products. This approach offers a promising alternative to traditional methods, which often require expensive catalysts or complex purification steps.
In medicinal chemistry, trans-cyclopentane-1,2-diol has been investigated as a core structure for designing novel kinase inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of a series of cyclopentane-based compounds derived from trans-cyclopentane-1,2-diol, which exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs). These findings suggest that the compound's rigid structure can enhance binding affinity and selectivity, making it a promising scaffold for targeting protein kinases involved in cancer and other diseases.
Another emerging application of trans-cyclopentane-1,2-diol is in the field of drug delivery. Researchers have explored its use as a linker or spacer in prodrug design, leveraging its stability and biocompatibility. A 2023 study in Molecular Pharmaceutics demonstrated that trans-cyclopentane-1,2-diol-based linkers could improve the pharmacokinetic properties of peptide drugs, enhancing their bioavailability and reducing off-target effects. This innovation has potential implications for the development of next-generation biotherapeutics.
Despite these advances, challenges remain in the large-scale synthesis and functionalization of trans-cyclopentane-1,2-diol. Recent efforts have focused on developing more efficient catalytic methods for its production, as reported in a 2024 ACS Catalysis paper. The study highlighted a novel enzymatic approach that achieves high yields and stereoselectivity, addressing previous limitations in synthetic routes. Such advancements are critical for enabling broader applications of this compound in pharmaceutical research.
In conclusion, trans-cyclopentane-1,2-diol (CAS: 5057-99-8) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its applications span asymmetric synthesis, medicinal chemistry, and drug delivery, with recent studies underscoring its potential to address unmet medical needs. Future research is expected to further explore its utility in drug design and development, particularly in the context of targeted therapies and personalized medicine.
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